molecular formula C22H20N2O5S B4587523 2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID

2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID

Cat. No.: B4587523
M. Wt: 424.5 g/mol
InChI Key: QNOCFCSOKKGZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a phenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with a thienyl derivative, followed by the introduction of a phenyl group through a coupling reaction. The final step involves the addition of an oxoethoxy group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylamino and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(BENZYLAMINO)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID
  • **(2R)-3-{[(BENZYLAMINO)CARBONYL]AMINO}-2-HYDROXYPROPANOIC ACID

Uniqueness

2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c25-18(12-29-13-19(26)27)24-22-20(17(14-30-22)16-9-5-2-6-10-16)21(28)23-11-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOCFCSOKKGZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 3
2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 4
2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 5
2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 6
2-[2-({3-[(BENZYLAMINO)CARBONYL]-4-PHENYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.